An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate: Synthesis, Properties, and Therapeutic Potential
Foreword: The Strategic Derivatization of a Privileged Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the strategic modification of naturally occurring scaffolds remains a cornerstone of innovation. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a simple phenolic aldehyde, represents one such "privileged scaffold." Its inherent biological activities and versatile functional groups—aldehyde, hydroxyl, and ether—provide a rich platform for chemical elaboration to enhance therapeutic efficacy and tailor physicochemical properties.[1][2]
This technical guide delves into a specific vanillin derivative, 4-Formyl-2-methoxyphenyl 4-chlorobenzoate . This molecule emerges from the esterification of vanillin's phenolic hydroxyl group with 4-chlorobenzoyl chloride. This targeted modification is not arbitrary; it is a deliberate strategy to enhance the lipophilicity and introduce a halogenated aromatic moiety, thereby potentially modulating the biological activity of the parent vanillin structure.[1] Our focus herein is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound's chemical properties, a robust protocol for its synthesis, and an exploration of its documented therapeutic potential as an anti-inflammatory agent.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (4-formyl-2-methoxyphenyl) 4-chlorobenzoate | - |
| CAS Number | 321726-57-2 | [3] |
| Molecular Formula | C₁₅H₁₁ClO₄ | [3] |
| Molecular Weight | 290.70 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not explicitly reported in literature. Purity can be assessed by a sharp melting point.[1] | - |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. The precursor, vanillin, is soluble in ethanol, ethyl acetate, and polyethylene glycol-400.[4] | - |
Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
The synthesis of the title compound is achieved via a nucleophilic acyl substitution reaction, specifically the esterification of the phenolic hydroxyl group of vanillin with 4-chlorobenzoyl chloride.[1] While microwave-assisted synthesis has been reported for its efficiency, a standard laboratory protocol provides a more universally applicable method.
Causality of Experimental Design
The choice of reactants and conditions is guided by established chemical principles. Vanillin's phenolic hydroxyl group acts as the nucleophile. However, phenols are generally weak nucleophiles, necessitating the use of a base to deprotonate the hydroxyl group, thereby forming a more reactive phenoxide ion. Pyridine is a common choice as it serves as both a mild base and a nucleophilic catalyst. The acyl chloride, 4-chlorobenzoyl chloride, is a highly reactive electrophile, ensuring an efficient reaction. The work-up procedure involving a sodium carbonate wash is crucial to remove any unreacted 4-chlorobenzoyl chloride and the pyridinium hydrochloride salt formed during the reaction.
Detailed Experimental Protocol: Schotten-Baumann Reaction
This protocol describes a robust method for the synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate.
Materials and Reagents:
-
Vanillin (C₈H₈O₃)
-
4-Chlorobenzoyl chloride (C₇H₄Cl₂O)
-
Pyridine (C₅H₅N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve vanillin (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of vanillin). Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred vanillin solution over 15-20 minutes using an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is complete when the vanillin spot is no longer visible.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure 4-Formyl-2-methoxyphenyl 4-chlorobenzoate.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Formyl-2-methoxyphenyl 4-chlorobenzoate.
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the key functional groups:
-
~1737 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the newly formed ester group.
-
~1692 cm⁻¹: A strong absorption band for the C=O stretch of the aromatic aldehyde.
-
~1590 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~847 cm⁻¹: Out-of-plane C-H bending indicative of para-substitution on the chlorobenzoyl ring.
-
~742 cm⁻¹: C-H bending that may be associated with the meta-substituted vanillin ring.
-
~674 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum will provide a distinct fingerprint for the molecule. The expected chemical shifts (in ppm, relative to TMS) are:
-
~9.9 ppm (s, 1H): The aldehyde proton (-CHO).
-
~8.1 ppm (d, 2H): Protons on the 4-chlorobenzoyl ring ortho to the carbonyl group.
-
~7.5-7.7 ppm (m, 3H): Protons on the vanillin ring and the protons on the 4-chlorobenzoyl ring meta to the carbonyl group.
-
~7.3 ppm (d, 1H): A proton on the vanillin ring.
-
~3.9 ppm (s, 3H): The methoxy group protons (-OCH₃).
¹³C-NMR: The carbon NMR spectrum will confirm the carbon framework. Expected chemical shifts (in ppm) include:
-
~191 ppm: Aldehyde carbonyl carbon.
-
~164 ppm: Ester carbonyl carbon.
-
~152 ppm, ~145 ppm, ~135 ppm, ~125 ppm: Quaternary aromatic carbons.
-
~139 ppm, ~132 ppm, ~129 ppm, ~124 ppm, ~112 ppm: Aromatic CH carbons.
-
~56 ppm: Methoxy carbon.
Reactivity, Stability, and Safety
Reactivity: The molecule possesses two primary reactive sites: the aldehyde and the ester.
-
The aldehyde group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, or formation of imines and acetals.
-
The ester linkage is stable under neutral and acidic conditions but can be hydrolyzed under basic conditions (saponification) to yield vanillin and 4-chlorobenzoic acid.
Stability: Benzoate esters are generally stable compounds.[5] The compound should be stored in a cool, dry place, protected from light, to prevent potential photo-oxidation or degradation.[6]
Safety and Handling:
-
Hazard Class: Irritant.[3]
-
Hazard Statements: May cause an allergic skin reaction (H317).[3]
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[3]
Applications and Therapeutic Insights
The primary documented application for 4-Formyl-2-methoxyphenyl 4-chlorobenzoate is in the field of medicinal chemistry as a potential anti-inflammatory agent.
Rationale for Anti-Inflammatory Activity
Vanillin itself is known to possess anti-inflammatory properties.[1] The derivatization to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate was hypothesized to enhance this activity by increasing its lipophilicity, which can improve cell membrane permeability and interaction with biological targets.
In Silico Study: COX-2 Inhibition
A computational docking study investigated the binding affinity of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate to the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[1] The results indicated a significantly more favorable binding energy compared to the parent compound, vanillin.
| Compound | Target Receptor | Binding Energy (kcal/mol) |
| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | COX-2 (Chain A) | -8.18 |
| Vanillin | COX-2 (Chain A) | -4.96 |
This lower binding energy suggests a more stable interaction with the COX-2 active site, predicting enhanced inhibitory activity.[1] The successful synthesis and promising in silico data suggest that this compound is a valuable candidate for further development and in vitro/in vivo testing as an anti-inflammatory agent.[1]
References
- Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Royyan Nafi, M. I. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
- Supporting Information for "Visible-Light-Promoted Carboxylation of Aryl Halides with CO2 Catalyzed by a Combination of Two Simple Organic Dyes". Organic Letters.
- Gullapalli, S., & Mazzio, E. A. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Food Chemistry, 180, 244-248.
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ChemBK. (n.d.). Vanillin. Retrieved from [Link]
- Ferreira, A. A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- Foodcom S.A. (2022, December 21). Vanillin and its applications in the food and pharmaceutical industries.
- BenchChem. (2023). Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry.
- Zancheng Life Sciences. (2021, December 10).
- SpectraBase. (n.d.). 4-(4-hydroxy-3-methoxyphenyl)
- BLDpharm. (n.d.).
- The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
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Ataman Kimya. (n.d.). BENZOIC ACID, BENZYL ESTER. Retrieved from [Link]
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